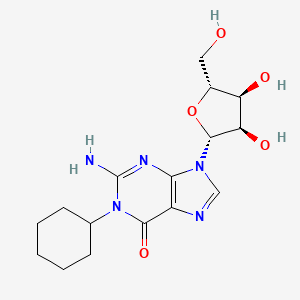

1-Cyclohexylguanosine

Description

Structure

3D Structure

Properties

CAS No. |

65301-17-9 |

|---|---|

Molecular Formula |

C16H23N5O5 |

Molecular Weight |

365.38 g/mol |

IUPAC Name |

2-amino-1-cyclohexyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one |

InChI |

InChI=1S/C16H23N5O5/c17-16-19-13-10(14(25)21(16)8-4-2-1-3-5-8)18-7-20(13)15-12(24)11(23)9(6-22)26-15/h7-9,11-12,15,22-24H,1-6H2,(H2,17,19)/t9-,11-,12-,15-/m1/s1 |

InChI Key |

GKQYOQAOQXDWFJ-SDBHATRESA-N |

Isomeric SMILES |

C1CCC(CC1)N2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Analysis of 1 Cyclohexylguanosine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides the most detailed information regarding the molecular framework of 1-Cyclohexylguanosine in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

One-dimensional NMR spectra offer the initial overview of the chemical environments of the magnetically active nuclei within the molecule.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a clear count of the carbon environments. libretexts.org The spectrum can be divided into three regions: the guanine (B1146940) base carbons resonating in the downfield region (approx. 110-160 ppm), the ribose sugar carbons (approx. 60-90 ppm), and the aliphatic carbons of the cyclohexyl ring (approx. 25-50 ppm). libretexts.org The carbonyl carbon (C6) of the guanine moiety is typically the most deshielded of the base carbons. libretexts.org The chemical shifts provide direct evidence of the carbon skeleton.

³¹P NMR: As this compound is a nucleoside, it lacks a phosphate (B84403) group. Therefore, it is not active in ³¹P NMR spectroscopy, and no signal would be observed. This absence of a signal confirms that the molecule is not a nucleotide.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on known shifts for guanosine (B1672433) and cyclohexane (B81311) derivatives.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H8 (Guanine) | ~7.8 - 8.2 | Singlet (s) |

| H1' (Ribose) | ~5.8 - 6.0 | Doublet (d) |

| H2' (Ribose) | ~4.5 - 4.8 | Multiplet (m) |

| H3' (Ribose) | ~4.2 - 4.5 | Multiplet (m) |

| H4' (Ribose) | ~4.0 - 4.2 | Multiplet (m) |

| H5', H5'' (Ribose) | ~3.6 - 3.9 | Multiplet (m) |

| CH (Cyclohexyl, N-bound) | ~3.5 - 4.0 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on known shifts for guanosine and cyclohexane derivatives.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C6 (Guanine) | ~157 |

| C2 (Guanine) | ~154 |

| C4 (Guanine) | ~151 |

| C8 (Guanine) | ~137 |

| C5 (Guanine) | ~116 |

| C1' (Ribose) | ~87 |

| C4' (Ribose) | ~84 |

| C2' (Ribose) | ~74 |

| C3' (Ribose) | ~71 |

| C5' (Ribose) | ~62 |

| C (Cyclohexyl, N-bound) | ~55-60 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through scalar bonds, typically over two to three bonds. For this compound, COSY would establish the connectivity within the ribose sugar (H1'-H2'-H3'-H4'-H5') and within the cyclohexyl ring, tracing the sequence of adjacent CH and CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom (¹J-coupling). This experiment is definitive for assigning which proton signal corresponds to which carbon signal. For example, it would show a cross-peak between the H8 proton and the C8 carbon, the H1' proton and the C1' carbon, and each of the cyclohexyl protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful experiment for confirming the precise location of the cyclohexyl substituent. It detects long-range correlations (typically 2-3 bonds) between protons and carbons. A key correlation would be observed from the protons of the cyclohexyl group (specifically the proton on the carbon directly bonded to the nitrogen) to the C2 and C6 carbons of the guanine ring. This observation would provide unambiguous proof of the N1 substitution site. Other important correlations include those from H8 to C4 and C5, and from the anomeric proton H1' to C4 and C8, confirming the connection and orientation of the base to the sugar.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₁₆H₂₃N₅O₅), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and then compared to the experimentally measured value. A close match between the calculated and observed mass (typically within 5 ppm) confirms the molecular formula and rules out other potential elemental compositions.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₅O₅ |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. The most common fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond that connects the sugar to the nucleobase. massbank.jp

For this compound, this cleavage is expected to produce two primary fragment ions:

The protonated 1-cyclohexylguanine base.

The ribose sugar fragment.

Table 4: Predicted Major Fragment Ions in MS/MS of this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated this compound | 366.18 |

| [Base+H]⁺ | Protonated 1-Cyclohexylguanine | 234.15 |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. The resulting spectra provide a "fingerprint" based on the functional groups present in the molecule. scispace.comresearchgate.net For this compound, these techniques can confirm the presence of key structural motifs.

The IR or Raman spectrum would be expected to show characteristic absorption bands or scattering peaks for:

O-H stretching: A broad band from the hydroxyl groups on the ribose moiety.

N-H stretching: Sharp bands from the exocyclic amino group (-NH₂) of guanine.

C-H stretching: Bands corresponding to the aromatic C-H of the purine (B94841) ring and the aliphatic C-H bonds of the cyclohexyl and ribose moieties.

C=O stretching: A strong absorption for the carbonyl group (C6) of the guanine ring, a key identifier for guanine derivatives.

C=C and C=N stretching: A series of bands from the vibrations of the purine ring system.

N-H bending: A characteristic vibration from the amino group.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Ribose -OH | 3200-3500 (broad) |

| N-H Stretch | Guanine -NH₂ | 3100-3400 |

| C-H Stretch (Aromatic) | Guanine C8-H | ~3050 |

| C-H Stretch (Aliphatic) | Cyclohexyl, Ribose | 2850-3000 |

| C=O Stretch | Guanine C6=O | 1680-1710 |

| C=N, C=C Stretch | Purine Ring | 1550-1650 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the IR spectrum is expected to be complex, showing characteristic absorption bands corresponding to its three main structural components: the guanine heterocycle, the ribose sugar, and the cyclohexyl group.

The primary vibrational modes anticipated for this compound include:

N-H Stretching: The guanine moiety contains primary amine (-NH₂) and secondary amine (N-H) groups. These typically produce strong, sharp to broad bands in the 3100-3500 cm⁻¹ region.

O-H Stretching: The hydroxyl (-OH) groups on the ribose sugar will exhibit a strong, broad absorption band, typically in the range of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding.

C-H Stretching: Two types of C-H bonds are present. The sp³ hybridized C-H bonds of the cyclohexyl ring and the ribose sugar are expected to show strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The sp² C-H bond on the guanine ring will absorb at a slightly higher frequency, generally between 3000-3100 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the guanine ring is a strong IR absorber and is expected to produce a prominent, sharp peak in the 1680-1720 cm⁻¹ region. researchgate.netacs.org This peak is highly characteristic of the guanine base.

C=N and C=C Stretching: The conjugated double bonds within the purine ring system will give rise to several absorptions in the 1500-1650 cm⁻¹ region. These bands are often coupled with N-H bending vibrations. researchgate.net

C-O Stretching: The C-O single bonds of the ribose moiety (both alcohol and ether linkages) will result in strong, distinct peaks in the fingerprint region, typically between 1050-1250 cm⁻¹. mpg.de

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine/Amide) | Stretch | 3100 - 3500 | Medium - Strong |

| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=O (Amide) | Stretch | 1680 - 1720 | Strong |

| C=N / C=C (Ring) | Stretch | 1500 - 1650 | Medium - Strong |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. However, it is governed by different selection rules. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, it is a complementary technique. Non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly effective for analyzing the vibrations of the purine ring system and the non-polar cyclohexyl group.

Key expected findings from a Raman analysis include:

Purine Ring Vibrations: The guanine ring is expected to produce several characteristic and intense Raman bands. A very strong band around 650-680 cm⁻¹ is attributable to the ring breathing mode of the purine system, a collective in-phase stretching of the ring bonds. researchgate.net Other significant ring deformation and stretching modes would appear in the 1200-1600 cm⁻¹ region. nih.govrsc.org

Cyclohexyl Group Vibrations: The C-C stretching and CH₂ twisting and rocking modes of the cyclohexyl ring would be clearly visible, typically in the 800-1200 cm⁻¹ region.

Carbonyl Group: The C=O stretch, while strong in IR, is also Raman active and would be observed, though typically with less intensity than in the IR spectrum. rsc.org

Table 2: Expected Raman Shifts for this compound

| Structural Moiety | Type of Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Guanine Ring | Ring Breathing | 650 - 680 | Strong |

| Guanine Ring | Ring Stretching/Deformation | 1200 - 1600 | Medium - Strong |

| Cyclohexyl Ring | C-C Stretch / CH₂ Twist | 800 - 1200 | Medium |

| C=O Group | Stretch | 1670 - 1710 | Medium |

Electronic Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the conjugated π-system of the guanine base. This system gives rise to strong π → π* electronic transitions.

The UV spectrum of guanosine derivatives typically shows two main absorption maxima (λmax). For guanosine in a neutral aqueous solution, these peaks are generally observed around 253 nm and 275 nm (as a shoulder). The N1-substitution with a non-conjugated cyclohexyl group is not expected to dramatically shift these maxima, as it does not extend the conjugation. However, minor electronic effects could lead to slight shifts. The primary absorption maximum is expected to be near 253-256 nm. mdpi.comnih.gov

Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy levels of the electronic orbitals, causing shifts in the absorption maxima. vlabs.ac.in

Bathochromic Shift (Red Shift): A shift to a longer wavelength. For π → π* transitions, increasing solvent polarity often stabilizes the excited state more than the ground state, leading to a small bathochromic shift. slideshare.net

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is more common for n → π* transitions, where polar solvents stabilize the non-bonding electrons in the ground state through hydrogen bonding. libretexts.orgyoutube.com

For this compound, changing from a non-polar solvent (e.g., hexane (B92381) or cyclohexane) to a polar protic solvent (e.g., water or ethanol) would likely cause a slight bathochromic (red) shift in the main π → π* absorption band.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (in water, pH 7) | Effect of Increasing Solvent Polarity |

|---|---|---|

| π → π* | ~253-256 nm | Bathochromic Shift (Red Shift) |

Circular Dichroism (CD) for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net In this compound, the chirality arises from the stereocenters within the ribose sugar moiety. The CD spectrum is exquisitely sensitive to the three-dimensional structure of the molecule, particularly the relative orientation of the guanine chromophore and the chiral sugar.

This orientation is defined by the torsion angle around the N9-C1' glycosidic bond, leading to two main conformations: syn and anti.

In the anti conformation , the bulky part of the purine ring points away from the sugar.

In the syn conformation , it is positioned over the sugar ring.

Guanosine derivatives typically show a characteristic CD spectrum with positive and negative bands (Cotton effects) corresponding to their electronic transitions. nih.gov For guanosine itself, the spectrum often shows a positive band around 250-260 nm and a negative band at a shorter wavelength. rsc.org The sign and intensity of these bands are diagnostic of the glycosidic bond conformation. A bulky substituent at the N1 position, such as a cyclohexyl group, could sterically influence the preferred conformation around the glycosidic bond, which would be reflected in the CD spectrum. It is plausible that the cyclohexyl group would favor an anti conformation to minimize steric hindrance with the ribose ring, leading to a CD spectrum characteristic of that geometry. researchgate.net

Table 4: Hypothetical Circular Dichroism (CD) Spectral Features for this compound

| Wavelength Region (nm) | Expected Sign of Cotton Effect (for anti conformer) | Associated Electronic Transition |

|---|---|---|

| ~250-260 | Positive | π → π* |

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For a molecule like this compound, which is a moderately polar nucleoside analog, reversed-phase HPLC (RP-HPLC) would be the most effective method.

In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. The addition of the non-polar cyclohexyl group to guanosine makes this compound significantly more hydrophobic than its parent compound, guanosine. This would result in a longer retention time under identical RP-HPLC conditions. umich.edu

A typical method development strategy would involve:

Column: A C18 column is the standard choice for separating nucleosides and their analogs. sielc.com

Mobile Phase: A gradient elution is often preferred for complex samples or to achieve sharp peaks. The mobile phase would typically consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, to maintain a stable pH and improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient would start with a high percentage of the aqueous buffer and gradually increase the proportion of the organic modifier. protocols.ionih.gov

Detection: The guanine chromophore allows for sensitive detection using a UV detector, set at or near the compound's λmax (e.g., 254 nm or 260 nm). nih.gov

Table 5: Hypothetical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of nucleosides. |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.5 | Buffered aqueous phase for good peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Gradient | 5% B to 70% B over 20 minutes | To ensure elution of the hydrophobic analyte with good resolution. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | High absorbance wavelength for the guanine chromophore. |

| Column Temp. | 25 °C | For reproducible retention times. |

Chiral Chromatography for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as this compound. Enantiomers, being non-superimposable mirror images, often exhibit significant differences in biological activity. Therefore, the ability to separate and quantify individual enantiomers is paramount. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), stands as a powerful and widely utilized technique for this purpose. wikipedia.orggcms.cz

The fundamental principle of chiral chromatography lies in the creation of a chiral environment that allows for the differential interaction of enantiomers. wikipedia.org This is typically achieved by employing a chiral stationary phase (CSP). A CSP is composed of a chiral selector immobilized on a solid support, often silica (B1680970) gel. wikipedia.org The separation of enantiomers occurs due to the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. wikipedia.org These diastereomeric complexes possess different association constants, leading to different retention times on the chromatographic column and thus enabling their separation.

A variety of chiral stationary phases are commercially available, with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs being among the most common and versatile. wikipedia.orgsigmaaldrich.com The selection of an appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution and is often determined through a screening process. shimadzu.com The interactions that govern chiral recognition are multifaceted and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. wikipedia.org

In a study by Herdewijn et al., the enantiomers of racemic Aristeromycin were successfully resolved. acs.org This separation provides a valuable case study for understanding the practical application of chiral chromatography to nucleoside analogs. The data from such a separation can be tabulated to clearly present the experimental conditions and outcomes.

Illustrative Data Table: Chiral HPLC Separation of a Carbocyclic Nucleoside Analog (Aristeromycin)

| Parameter | Value |

| Compound | (±)-Aristeromycin |

| Chromatography Mode | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Not explicitly stated, but enzymatic resolution was used |

| Mobile Phase | Not applicable for enzymatic resolution |

| Detection | UV Spectroscopy |

| Enantiomer 1 Retention Time | Not applicable for enzymatic resolution |

| Enantiomer 2 Retention Time | Not applicable for enzymatic resolution |

| Resolution (Rs) | Baseline separation achieved |

| Enantiomeric Excess (% ee) | >98% for each enantiomer after separation |

This table is illustrative and based on the principles of chiral separation. The specific method for Aristeromycin resolution in the cited study was enzymatic, which also serves to separate enantiomers based on chirality.

The successful separation of the enantiomers of Aristeromycin underscores the capability of chiral methods to resolve closely related stereoisomers of complex molecules like nucleoside analogs. acs.org For this compound, a similar methodological approach involving screening of various chiral stationary phases and mobile phases would be the standard procedure to develop a robust method for determining its enantiomeric purity. The ultimate goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks, allowing for accurate quantification and the determination of the enantiomeric excess (% ee) of a given sample. shimadzu.com

Theoretical and Computational Chemistry Studies on 1 Cyclohexylguanosine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for determining the electronic ground state properties of molecules. nccr-must.chnih.gov For 1-Cyclohexylguanosine, DFT would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure.

Key ground state properties that would be calculated include:

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which is crucial for predicting sites of interaction.

Molecular Electrostatic Potential (MEP): Visualizing the MEP surface helps to predict sites for electrophilic and nucleophilic attack and regions involved in hydrogen bonding.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for assessing the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following data is hypothetical and serves as an example of typical DFT output.)

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1125.45 | Hartree |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -1.54 | eV |

| HOMO-LUMO Gap | 4.67 | eV |

| Dipole Moment | 5.89 | Debye |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data or empirical parameters. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory provide higher accuracy, often referred to as the "gold standard" for certain properties.

For this compound, these high-accuracy calculations would be valuable for:

Benchmarking DFT results: Comparing geometries and energies from ab initio methods with those from various DFT functionals to validate the chosen DFT approach.

Calculating accurate interaction energies: Determining precise energies for hydrogen bonding or stacking interactions with other molecules, which is critical for understanding its role in potential biomolecular structures.

Investigating excited states: Although the focus here is on ground-state properties, time-dependent extensions of these methods can provide highly accurate predictions of electronic excited states. chemrxiv.org

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to DFT and ab initio methods by incorporating some empirical parameters into the calculations. nih.govnih.gov While less accurate for electronic properties, their speed makes them highly suitable for exploring the potential energy surface of flexible molecules like this compound.

The primary application would be in conformational analysis, specifically to:

Scan dihedral angles: Systematically rotating the bonds connecting the cyclohexyl group to the guanine (B1146940) base and the glycosidic bond between the guanine and the ribose sugar. This allows for the mapping of the potential energy surface to identify all low-energy conformers.

Identify local and global minima: The results of these scans would reveal the most stable orientations (conformational isomers) of the cyclohexyl group relative to the nucleobase, providing a starting point for more accurate DFT or ab initio optimizations. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This is essential for understanding the conformational flexibility and the influence of the environment (like a solvent) on the behavior of this compound.

MD simulations rely on a set of parameters known as a force field, which defines the potential energy of the system. Standard force fields like AMBER and CHARMM have parameters for common biomolecules like standard nucleosides, but not typically for modified ones. nih.govresearchgate.netambermd.org

Therefore, a crucial first step for an MD study of this compound would be to develop and validate a specific set of force field parameters. This process involves:

Parameter Assignment: Using tools like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) to generate initial parameters for the novel cyclohexyl-guanine linkage. nih.govbioexcel.eu

Charge Calculation: Performing quantum chemical calculations (typically DFT) to determine the partial atomic charges, as these are critical for accurately modeling electrostatic interactions.

Parameter Refinement: Comparing the conformational energies from the force field against higher-level quantum mechanics calculations (e.g., DFT scans of key dihedrals) and refining the force field parameters to ensure the molecular mechanics model accurately reproduces the quantum mechanical energy landscape. nih.govresearchgate.net

Table 2: Example of New Dihedral Torsion Parameters for the Cyclohexyl-N1 Bond (Note: This table is a hypothetical representation of parameters that would be developed for a new force field.)

| Atom Types | Force Constant (kcal/mol) | Periodicity | Phase Shift (degrees) |

|---|---|---|---|

| C_cyclohexyl-C_cyclohexyl-N1-C_guanine | 0.150 | 2 | 180.0 |

| H_cyclohexyl-C_cyclohexyl-N1-C_guanine | 0.200 | 3 | 0.0 |

The conformation of a nucleoside can be significantly influenced by its surrounding solvent due to factors like hydrogen bonding and dielectric screening. nih.govaip.orgrsc.org MD simulations are the ideal tool to explore these effects.

A typical study would involve simulating this compound in an explicit solvent box (e.g., filled with thousands of water molecules) to analyze:

Conformational Preferences: Determining the preferred orientation of the cyclohexyl group and the puckering of the ribose sugar in an aqueous environment. The simulation can quantify the populations of different stable conformers.

Solvation Shell Structure: Analyzing the arrangement of water molecules around the nucleoside. dntb.gov.ua This includes calculating radial distribution functions to understand how the hydrophobic cyclohexyl group and the polar guanosine (B1672433) core organize the surrounding solvent. nih.gov

Hydrogen Bonding Dynamics: Monitoring the formation and breaking of hydrogen bonds between the nucleoside's donor/acceptor sites and water molecules over the course of the simulation. This provides insight into the dynamic interplay between the solute and solvent. oup.comnih.gov

By combining these quantum mechanical and molecular mechanical approaches, a comprehensive theoretical understanding of this compound's structure, reactivity, and dynamic behavior can be achieved, providing a solid foundation for interpreting experimental data and predicting its biological function.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ejmo.org This method is instrumental in understanding the binding mechanism of potential drug candidates with their protein targets.

The prediction of the binding mode of this compound with various biomolecular targets is a critical step in assessing its therapeutic potential. Molecular docking simulations can provide a three-dimensional representation of the ligand-protein complex, highlighting the key intermolecular interactions that stabilize the bound state. ejmo.org

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). A binding site is then defined, and a docking algorithm is used to generate a series of possible conformations of this compound within this site. These conformations, or "poses," are then scored based on a function that estimates the binding affinity.

For instance, in studies of other guanosine derivatives, such as those targeting the HCV NS5b polymerase, molecular docking has been successfully used to predict binding modes. nih.govresearchgate.net These studies often reveal that the modified nucleosides adopt a similar binding orientation to the natural substrate, guanosine triphosphate (GTP), within the enzyme's active site. nih.govresearchgate.net Key interactions typically involve hydrogen bonding between the guanine base and specific amino acid residues, as well as interactions involving the ribose sugar and any modifications. ejmo.org For this compound, the bulky and hydrophobic cyclohexyl group would be expected to play a significant role in its binding, likely occupying a hydrophobic pocket within the target's active site.

A hypothetical docking study of this compound could predict interactions such as:

Hydrogen Bonding: The guanine moiety could form hydrogen bonds with amino acid residues like aspartate, glutamate, or serine, similar to natural guanosine.

Hydrophobic Interactions: The cyclohexyl ring would likely engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine, isoleucine, or valine.

Pi-Stacking: The purine (B94841) ring system could participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The following interactive table illustrates potential interactions that could be identified in a molecular docking study of this compound with a hypothetical kinase target, based on common interactions observed for nucleoside analogs.

| Interaction Type | Interacting Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | N-H and -NH2 groups of Guanine | Asp, Glu, Ser |

| Hydrogen Bond Acceptor | C=O and N atoms of Guanine | Gln, Asn, Lys |

| Hydrophobic | Cyclohexyl ring | Leu, Val, Ile, Ala |

| Pi-Stacking | Guanine ring | Phe, Tyr, Trp |

Energetic Analysis of Intermolecular Interactions

The stability of the ligand-protein complex is quantified by its binding energy, which is a measure of the strength of the intermolecular interactions. A more negative binding energy indicates a more stable complex and, generally, a higher affinity of the ligand for the protein. Docking programs provide an estimated binding energy for each predicted pose. ejmo.org

The total binding energy is a summation of various energetic contributions, including:

Electrostatic Interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the protein.

Van der Waals Interactions: These are short-range attractive or repulsive forces between atoms.

Hydrogen Bonds: A specific type of electrostatic interaction that is crucial for the specificity of ligand binding.

Solvation Energy: This accounts for the energy change associated with the desolvation of the ligand and the protein binding site upon complex formation.

In studies of nucleoside analogs targeting viral proteases, binding energies are a key metric for comparing the potential efficacy of different compounds. ejmo.org For example, a study on nucleoside analogs against the main protease of SARS-CoV-2 reported binding energies in the range of -5.7 to -6.5 kcal/mol. ejmo.org These values are indicative of stable binding within the active site.

The following interactive table provides a hypothetical breakdown of the energetic contributions to the binding of this compound to a target protein, based on typical values observed in docking studies of similar molecules.

| Energy Component | Estimated Contribution (kcal/mol) |

| Van der Waals Energy | -4.0 to -6.0 |

| Electrostatic Energy | -2.0 to -4.0 |

| Hydrogen Bonding Energy | -1.0 to -3.0 |

| Desolvation Energy | +1.0 to +3.0 |

| Total Binding Energy | -6.0 to -10.0 |

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties that are most influential on activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govresearchgate.net

For a series of N1-substituted guanosine analogs, including this compound, a QSAR study would involve:

Data Set Preparation: A collection of guanosine analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A QSAR model for N1-substituted guanosine analogs might reveal that the size and hydrophobicity of the substituent at the N1 position are critical for activity. For this compound, descriptors related to the volume and lipophilicity of the cyclohexyl group would likely be important variables in the QSAR equation.

Cheminformatics and Machine Learning Applications in Nucleoside Research

Cheminformatics encompasses the use of computational and informational techniques to a wide range of problems in the field of chemistry. In nucleoside research, cheminformatics tools are essential for managing large datasets of chemical structures and their associated biological data.

Machine learning, a subset of artificial intelligence, has emerged as a powerful tool in drug discovery. Machine learning algorithms can be trained on large datasets of nucleoside analogs to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetic profiles. These models can then be used to virtually screen large compound libraries to identify promising candidates for further investigation.

In the context of this compound, machine learning models could be developed to predict its activity against a panel of different biological targets. For example, a model trained on a dataset of known kinase inhibitors could predict the likelihood of this compound inhibiting specific kinases. These predictions can help to prioritize experimental testing and guide the design of new analogs with improved activity and selectivity.

Molecular and Biochemical Mechanisms of 1 Cyclohexylguanosine Interaction

Modulation of Purinergic Signaling Pathways by 1-Cyclohexylguanosine

Purinergic signaling, a crucial system of extracellular communication mediated by purine (B94841) nucleotides and nucleosides like adenosine (B11128) and guanosine (B1672433), involves a complex network of receptors and enzymes. The potential for this compound to modulate these pathways remains unexplored.

Receptor Binding Studies (e.g., Adenosine Receptors, P2 Receptors)

There is no publicly available data from receptor binding assays for this compound with any purinergic receptors, including the well-characterized adenosine receptors (A1, A2A, A2B, A3) or the diverse family of P2 receptors, which are activated by nucleotides such as ATP and ADP. Studies on other modified nucleosides, such as N6-cyclohexyladenosine, have demonstrated significant and specific interactions with adenosine receptors, but these findings cannot be extrapolated to this compound due to the different substitution position and base molecule.

Enzyme Interaction Studies (e.g., Kinases, Phosphatases, Deaminases)

The interaction of this compound with key enzymes involved in purinergic signaling and nucleotide metabolism, such as kinases, phosphatases, and deaminases, has not been documented in the scientific literature. Research on other modified nucleosides indicates that such modifications can significantly alter their recognition and processing by these enzymes, but specific data for this compound is not available.

Interaction with Nucleic Acid Metabolism Pathways (In Vitro Studies)

The impact of this compound on the intricate pathways of nucleic acid metabolism is another area lacking scientific investigation.

Incorporation into DNA and RNA by Polymerases (In Vitro Enzymatic Assays)

No in vitro enzymatic assays have been published that assess the ability of DNA or RNA polymerases to recognize and incorporate this compound triphosphate into nascent nucleic acid chains. Studies with other modified nucleosides, such as those with cyclohexenyl modifications, have shown that polymerases can incorporate them, albeit with varying efficiencies, but this cannot be assumed for this compound.

Effects on Nucleotide Precursor Pools

The potential effects of this compound on the cellular pools of nucleotide precursors are unknown. There is no data to suggest whether it could inhibit or enhance the synthesis of endogenous nucleotides or how it might be metabolized and contribute to these pools.

Cellular Uptake and Intracellular Distribution in Model Systems (Non-Human)

Information regarding the cellular uptake and subsequent intracellular distribution of this compound in any non-human model system is not available in the public scientific domain. The mechanisms by which this compound might traverse the cell membrane and its localization within cellular compartments remain to be investigated.

Nucleoside Transporter Interactions

No studies were identified that investigated the interaction of this compound with any known nucleoside transporters.

Intracellular Localization Studies

There is no available research detailing the intracellular localization or subcellular distribution of this compound.

Mechanism of Action in Model Organisms or Cell Lines (Non-Human)

Cell-Based Assays for Cellular Response Phenotypes

No cell-based assays have been published that describe the cellular response phenotypes induced by this compound in non-human model organisms or cell lines.

Target Engagement Studies

There are no target engagement studies available in the scientific literature that identify the specific molecular targets of this compound.

Applications of 1 Cyclohexylguanosine As a Research Tool and Chemical Probe

Development of 1-Cyclohexylguanosine as a Mechanistic Probe

No literature was found detailing the development or use of this compound as a mechanistic probe.

Fluorescent or Spin-Labeled Analogs for Biophysical Studies

The search did not yield any studies on the synthesis or application of fluorescent or spin-labeled analogs of this compound for use in biophysical studies. While the techniques of fluorescent and spin-labeling are common for nucleoside analogs, their specific application to this compound is not documented in the available resources.

Affinity Probes for Target Identification

There is no available research describing the creation or use of affinity probes derived from this compound for the purpose of identifying biological targets. Methodologies for creating such probes are well-established for other small molecules, but their application to this specific compound has not been reported.

Utility in Studying Purine (B94841) Nucleotide Biosynthesis and Salvage Pathways

No publications were identified that describe the use of this compound as a tool or probe to investigate the complex enzymatic pathways of purine nucleotide biosynthesis or salvage.

Applications in High-Throughput Screening for Novel Biological Activities (In Vitro)

While numerous high-throughput screening campaigns are conducted to find novel biological activities of compounds, no specific results were found that detail the inclusion or outcomes of this compound in such screenings.

Future Directions and Emerging Research Avenues for 1 Cyclohexylguanosine

Design and Synthesis of Next-Generation 1-Cyclohexylguanosine Analogs

The development of next-generation analogs of this compound is a primary focus for enhancing therapeutic specificity and efficacy. Research efforts are centered on modifying the core structure to improve affinity for the A1 adenosine (B11128) receptor, increase selectivity over other adenosine receptor subtypes (A2A, A2B, and A3), and fine-tune signaling properties. nih.gov

Key strategies in analog design involve chemical modifications at specific positions of the adenosine scaffold. Structure-activity relationship (SAR) studies have shown that substitutions at the N6-position, such as the cyclohexyl group in this compound, are critical for A1AR affinity. nih.gov Future work will explore a diverse range of cyclic and bicyclic substituents at this position to probe the steric and electronic requirements of the receptor's binding pocket. Additionally, modifications to the ribose moiety, particularly at the 5' position, are being investigated to influence efficacy and signaling bias. For instance, the synthesis of derivatives bearing electrophilic groups has been explored to create irreversible agonists, which can serve as valuable tools for studying receptor structure and function. nih.gov

The goal is to create "biased agonists" that preferentially activate specific downstream signaling pathways over others. While A1AR activation is classically linked to the inhibition of adenylyl cyclase via Gαi/o proteins, it can also trigger other pathways, such as those involving ERK1/2 phosphorylation. nih.govresearchgate.net By systematically synthesizing and screening new analogs, researchers aim to dissociate the desired therapeutic effects from potential on-target side effects. researchgate.net

Table 1: Strategies for this compound Analog Design

| Modification Site | Chemical Group Examples | Objective |

|---|---|---|

| N6-Position | Adamantyl, Cyclopentyl, Bicyclic systems | Enhance A1AR affinity and selectivity |

| C2-Position | Alkynyl, Aryl groups | Modulate receptor subtype selectivity |

| 5'-Position | N-ethylcarboxamido, Hydroxymethyl, Thiophenyl | Influence efficacy and signaling pathways |

| Ribose Moiety | Conformationally locked sugar puckers | Stabilize bioactive conformation |

Advanced Spectroscopic Techniques for Real-Time Monitoring of Interactions

Understanding the precise molecular interactions between this compound analogs and the A1AR requires sophisticated techniques that can monitor these events in real-time and in a native-like environment. Advanced spectroscopic methods are at the forefront of this endeavor, offering unprecedented insights into the dynamics of ligand binding and receptor conformational changes. iaanalysis.comnih.gov

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics (association and dissociation rates) and affinity of ligand-receptor binding. iaanalysis.com By immobilizing purified A1ARs on a sensor chip, researchers can flow solutions of this compound analogs over the surface and directly observe the binding events as they occur.

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful assays for monitoring molecular proximity within living cells. nih.govnih.govresearchgate.net These techniques can be used to observe the direct interaction between a fluorescently labeled analog and a genetically encoded fluorescent A1AR. Furthermore, BRET-based biosensors can track the subsequent engagement of the receptor with intracellular signaling partners like G proteins and β-arrestins in real-time, providing a dynamic view of the signaling cascade initiated by the ligand. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level structural information on ligand-receptor complexes. iaanalysis.com While technically challenging for large membrane proteins like GPCRs, advancements in NMR are beginning to allow for the study of how ligands like this compound induce specific conformational shifts in the receptor, providing a structural basis for their functional effects.

Table 2: Comparison of Spectroscopic Techniques for Studying this compound Interactions

| Technique | Key Information Provided | Advantages | Limitations |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Affinity (KD) | Label-free, real-time | Requires purified, stable receptor |

| FRET/BRET | Ligand binding, Receptor-protein interactions | Real-time, live-cell measurements | Requires fluorescent labeling or genetic modification |

| Nuclear Magnetic Resonance (NMR) | Atomic-level structure, Conformational dynamics | High-resolution structural detail | Technically complex, requires large amounts of protein |

Integration of Multi-Omics Data with this compound Studies

To fully comprehend the biological impact of this compound and its analogs, research is moving beyond single-pathway analysis to a more holistic, systems-level approach. The integration of multiple "omics" datasets—genomics, proteomics, and metabolomics—provides a comprehensive snapshot of the cellular and physiological changes induced by A1AR activation. nih.govfrontiersin.org This approach can uncover novel signaling networks and biomarkers associated with the compound's activity. researchgate.net

Proteomics: Using mass spectrometry-based techniques, researchers can quantify changes in the expression and phosphorylation status of thousands of proteins in response to treatment with a this compound analog. This can reveal the full spectrum of signaling pathways modulated by A1AR activation, extending beyond the canonical G-protein pathways. mdpi.com

Genomics/Transcriptomics: While this compound acts on a protein receptor, its long-term effects can involve changes in gene expression. Transcriptomic analysis (e.g., RNA-seq) can identify genes whose expression is up- or down-regulated following A1AR stimulation, providing insights into the cellular remodeling that occurs in response to sustained signaling.

Integrating these disparate datasets is a significant bioinformatic challenge but offers profound rewards. frontiersin.orgmdpi.com By correlating changes across the proteome, metabolome, and transcriptome, researchers can construct detailed models of the compound's mechanism of action, identify unexpected off-target effects, and discover novel therapeutic applications. nih.govwestminster.ac.uk

Development of Novel Computational Models for Predicting Analog Behavior

The design and synthesis of new chemical entities is a resource-intensive process. To accelerate the discovery of superior this compound analogs, novel computational models are being developed to predict their behavior in silico. researchgate.net These models leverage the growing structural and pharmacological data available for GPCRs. nih.gov

Structure-Based Drug Design (SBDD) utilizes high-resolution 3D structures of the target receptor, either from experimental methods like X-ray crystallography or from high-quality homology models based on related GPCR structures. nih.govunits.it Molecular docking simulations can then be used to predict how newly designed analogs will bind to the A1AR, estimating their binding affinity and orientation within the active site. nih.govdocking.org These predictions help prioritize which compounds to synthesize and test experimentally. acs.org

Molecular Dynamics (MD) Simulations take these static docking poses and simulate the movement of atoms over time, providing a dynamic picture of the ligand-receptor complex. mdpi.com MD simulations can reveal how an analog stabilizes specific receptor conformations, offering a mechanistic explanation for its efficacy and potential signaling bias. units.it

Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools in drug discovery. nih.gov By training algorithms on large datasets of known adenosine receptor ligands and their activities, ML models can learn complex structure-activity relationships. csmres.co.uk These models can then be used to rapidly screen vast virtual libraries of compounds to identify novel chemical scaffolds with a high probability of being potent and selective A1AR agonists, significantly accelerating the initial stages of the discovery pipeline. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Adenosine |

| N6-Cyclohexyladenosine (CHA) |

| N-ethylcarboxamidoadenosine (NECA) |

| [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) |

| [35S]GTPγS |

| ERK1/2 (Extracellular signal-regulated kinases 1/2) |

| [18F]DPA-714 |

| [18F]FLT (Fluorothymidine) |

Q & A

Q. What are the critical considerations for synthesizing 1-Cyclohexylguanosine with high purity, and how can structural characterization be rigorously validated?

- Methodological Answer : Synthesis should prioritize regioselective protection of guanosine’s hydroxyl groups to prevent undesired side reactions. Post-synthesis, purity optimization involves reversed-phase HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients) . Structural validation requires - and -NMR to confirm cyclohexyl substitution and glycosidic bond integrity, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For novel derivatives, elemental analysis and X-ray crystallography (if crystalline) are recommended to resolve ambiguities .

Q. How should researchers design initial biological assays to evaluate this compound’s antiviral or anticancer potential?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based viability tests) across multiple cell lines to establish baseline toxicity. For antiviral activity, use plaque reduction assays in virally infected cells (e.g., influenza A or herpesviruses) with ribavirin or acyclovir as positive controls. Dose-response curves (IC/EC) should be generated using non-linear regression models. Include solvent controls (e.g., DMSO) and validate results with triplicate biological replicates .

Advanced Research Questions

Q. How can conflicting data on this compound’s activity across different cell lines or model organisms be systematically addressed?

- Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Cross-validate findings using orthogonal assays (e.g., radiolabeled uptake studies to confirm intracellular accumulation) . Incorporate proteomic profiling to identify differential expression of transporters or metabolic enzymes between cell types. For in vivo contradictions, analyze pharmacokinetic parameters (e.g., bioavailability, tissue distribution) and consider species-specific metabolic pathways .

Q. What computational strategies are effective for predicting this compound’s binding affinity to RNA-dependent RNA polymerase (RdRp) or other viral targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina or Schrödinger Glide) to model interactions between this compound and conserved RdRp active-site residues (e.g., catalytic aspartates). Validate docking poses with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess binding stability under physiological conditions. Compare results with known nucleoside analogs (e.g., sofosbuvir) to identify structural motifs critical for potency. Free-energy perturbation (FEP) calculations can quantify ΔG differences between derivatives .

Q. How should researchers optimize this compound’s pharmacokinetic profile while minimizing off-target effects in CNS applications?

- Methodological Answer : Modify the cyclohexyl group’s stereochemistry (e.g., axial vs. equatorial substitution) to enhance blood-brain barrier (BBB) penetration, as predicted by logP and polar surface area (PSA) calculations. Test analogs in in vitro BBB models (e.g., hCMEC/D3 monolayers) with LC-MS/MS quantification of transcellular transport. Off-target profiling via kinase/GPCR panels and hERG channel assays reduces cardiotoxicity risks. For metabolic stability, conduct microsomal incubation studies (human/rodent liver microsomes) with LC-HRMS metabolite identification .

Guidance for Data Interpretation and Reporting

- Handling Null or Inconclusive Results : Use Bayesian statistical frameworks to distinguish true negatives from assay limitations (e.g., prior probability adjustments) .

- Ethical and Reproducibility Standards : Pre-register experimental protocols (e.g., on Open Science Framework) and deposit raw spectra/chromatograms in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.